1H-Pyrrole-1-butanal
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Overview
Description
1H-Pyrrole-1-butanal: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The compound this compound has a butanal group attached to the nitrogen atom of the pyrrole ring, making it a unique derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrrole-1-butanal can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of green chemistry principles, such as employing ionic liquids as solvents, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1-butanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-butanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-1-butanal can be compared with other similar compounds, such as:
1H-Pyrrole-1-butyl: Similar structure but with a butyl group instead of a butanal group.
1H-Pyrrole-1-methyl: Contains a methyl group instead of a butanal group.
1H-Pyrrole-1-ethyl: Contains an ethyl group instead of a butanal group.
Properties
CAS No. |
289471-41-6 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-pyrrol-1-ylbutanal |
InChI |
InChI=1S/C8H11NO/c10-8-4-3-7-9-5-1-2-6-9/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
WSVVYNMHDJRUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC=O |
Origin of Product |
United States |
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